

1,8-Dichlorooctane chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dichlorooctane**

Cat. No.: **B1211115**

[Get Quote](#)

An In-depth Technical Guide to **1,8-Dichlorooctane** for Researchers and Drug Development Professionals

Introduction

1,8-Dichlorooctane is a versatile bifunctional alkyl halide that serves as a key building block in a multitude of synthetic applications.[1][2] Its linear eight-carbon chain is terminated at both ends by reactive chlorine atoms, making it an ideal intermediate for constructing long-chain molecules, forming cyclic compounds, and synthesizing specialized polymers.[1] This technical guide provides a comprehensive overview of the chemical properties, specifications, and synthetic utility of **1,8-dichlorooctane**, tailored for professionals in research, science, and drug development.

Chemical Properties and Specifications

The fundamental properties of **1,8-dichlorooctane** are summarized in the tables below, offering a consolidated resource for laboratory use.

Table 1: General and Chemical Identifiers

Property	Value	Source(s)
CAS Number	2162-99-4	[3][4][5][6]
Molecular Formula	C ₈ H ₁₆ Cl ₂	[3][4][5][6]
Molecular Weight	183.12 g/mol	[3][4][6][7]
IUPAC Name	1,8-dichlorooctane	[5][7]
Synonyms	Octane, 1,8-dichloro-; Octamethylene dichloride	[2][5][7]
SMILES String	ClCCCCCCCl	[8]
InChI Key	WXYMNDFVLNUAIA- UHFFFAOYSA-N	[5][8]

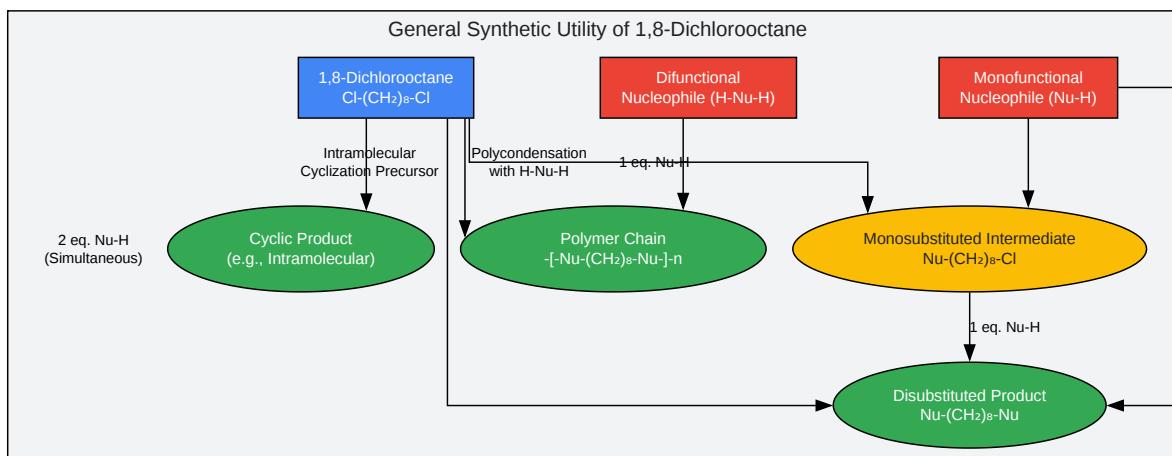
Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[3][4]
Melting Point	-8 °C	[3][4][8][9]
Boiling Point	241 °C at 760 mmHg; 115-116 °C at 11 mmHg	[3][4][8]
Density	1.025 g/mL at 25 °C	[3][4]
Refractive Index	n _{20/D} 1.459	[3][4]
Water Solubility	0.17 g/L at 20 °C	[3][4][9]
Vapor Pressure	0.057 mmHg at 25 °C	[3][4]
LogP (Octanol/Water)	3.8 - 3.9	[3][7]
Dielectric Constant	7.64	[8][9]

Table 3: Safety and Handling Information

Property	Value	Source(s)
Flash Point	118 °C (244.4 °F)	[2] [3]
GHS Pictogram	GHS07 (Exclamation mark)	[7]
GHS Signal Word	Warning	[7]
Hazard Statements	H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation	[7]
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338	[7]
Storage Class	10 - Combustible liquids	
Storage Temperature	Store below +30°C	[3] [4]
WGK (Germany)	3 (highly hazardous to water)	[4]

Reactivity and Synthetic Applications


As a bifunctional electrophile, **1,8-dichlorooctane** is primarily used in nucleophilic substitution reactions. The two terminal chlorine atoms can react sequentially or simultaneously, allowing for the controlled synthesis of complex molecules.

This reactivity is fundamental to its application in various fields:

- Polymer Chemistry: It serves as a linker in the synthesis of polymers and polymeric membranes.[\[3\]](#)[\[10\]](#)
- Pharmaceutical Synthesis: The C8 backbone is incorporated into various structures as an intermediate for active pharmaceutical ingredients (APIs).[\[1\]](#)[\[10\]](#)
- Materials Science: It is used to prepare long-chain functionalized molecules, such as the C20-backbone of eicosanes with phosphate headgroups, and in the synthesis of planar-chiral imidazolium salts for specialized applications.[\[3\]](#)[\[10\]](#)

- Biomedical Applications: The compound is a precursor in the synthesis of perfluorocarbons and is used in the preparation of biosensors.[3][10]

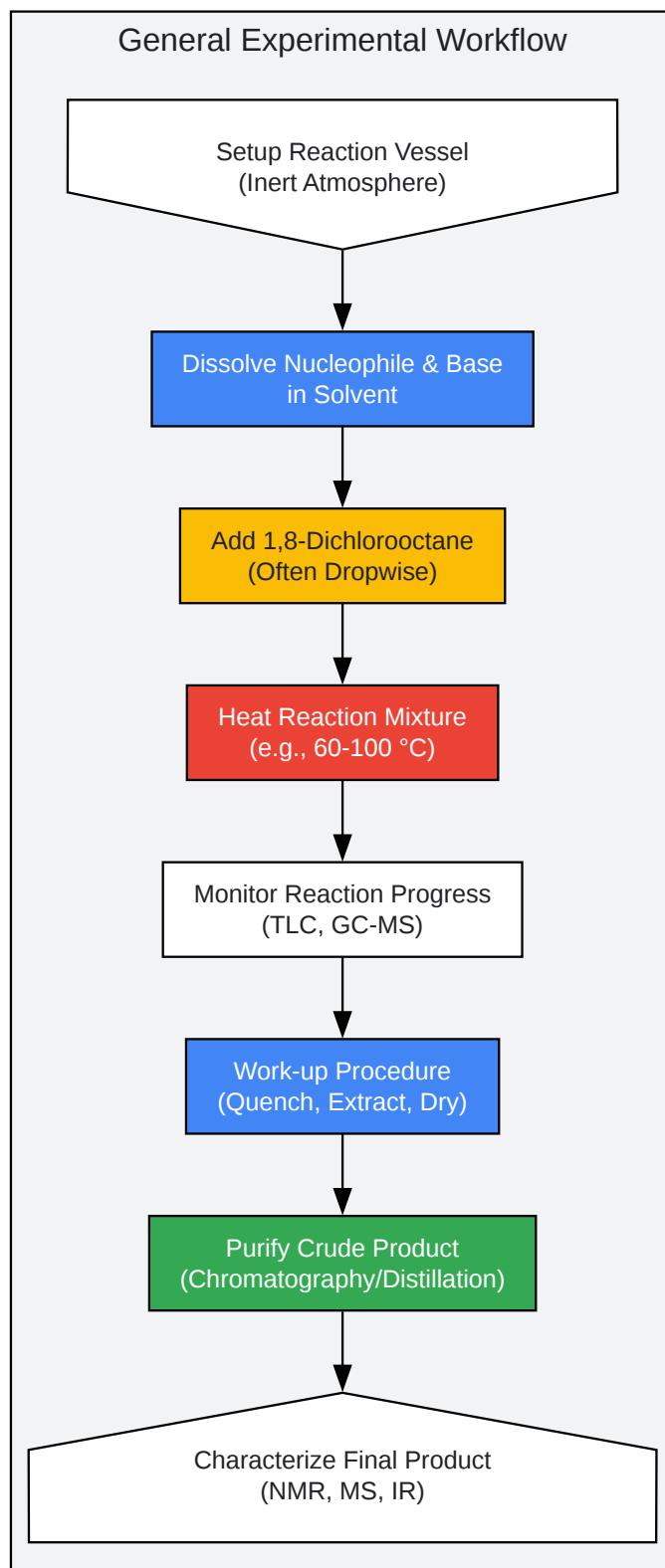
Below is a diagram illustrating the general synthetic pathways involving **1,8-dichlorooctane**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways of **1,8-dichlorooctane** with nucleophiles.

Experimental Protocols: General Methodology

While specific, detailed protocols are proprietary or published in specialized literature, a general experimental workflow for a nucleophilic substitution reaction using **1,8-dichlorooctane** can be described. The following serves as a conceptual guide for researchers.


Objective: Synthesize a disubstituted octane derivative, Nu-(CH₂)₈-Nu, from 1,8-dichlorooctane.

Materials:

- **1,8-Dichlorooctane**
- Nucleophile (e.g., an amine, thiol, or alkoxide), typically 2.2 equivalents
- A suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
- A non-nucleophilic base (if the nucleophile is used as its salt, e.g., K_2CO_3 , Et_3N)
- Standard laboratory glassware for inert atmosphere reactions
- Purification apparatus (e.g., column chromatography, distillation)

Methodology Workflow:

The logical flow of a typical synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for synthesis using **1,8-dichlorooctane**.

Procedure Outline:

- Reaction Setup: The nucleophile, base, and solvent are charged into a reaction vessel equipped with a condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagent Addition: **1,8-Dichlorooctane** is added to the stirred solution. The addition may be done dropwise to control any initial exotherm.
- Reaction Conditions: The mixture is heated to a temperature sufficient to drive the substitution reaction to completion, which can range from 60 to 120 °C depending on the nucleophile's reactivity.
- Monitoring: The reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine when the starting material has been consumed.
- Work-up: Upon completion, the reaction is cooled, quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
- Purification: The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the final desired compound.
- Characterization: The structure and purity of the final product are confirmed using spectroscopic methods like NMR (^1H , ^{13}C), Mass Spectrometry, and IR spectroscopy.

Conclusion

1,8-Dichlorooctane is a fundamental and versatile chemical intermediate with well-defined properties. Its bifunctional nature makes it an invaluable tool for chemists in academia and industry, enabling the synthesis of a wide array of complex molecules and materials. This guide provides the core technical data and a general synthetic framework to assist researchers in effectively utilizing this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 1,8-Dichlorooctane | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 1,8-Dichlorooctane [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 1,8-Dichlorooctane | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-dichlorooctane [stenutz.eu]
- 9. 1,8-Dichlorooctane CAS#: 2162-99-4 [m.chemicalbook.com]
- 10. 1,8-Dichlorooctane | 2162-99-4 [chemicalbook.com]
- To cite this document: BenchChem. [1,8-Dichlorooctane chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211115#1-8-dichlorooctane-chemical-properties-and-specifications\]](https://www.benchchem.com/product/b1211115#1-8-dichlorooctane-chemical-properties-and-specifications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com